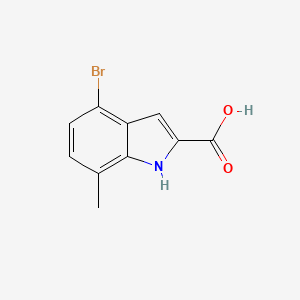

4-bromo-7-methyl-1H-indole-2-carboxylic acid

CAS No.: 909873-84-3

Cat. No.: VC2611078

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 909873-84-3 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 4-bromo-7-methyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |

| Standard InChI Key | JRFBAQBNOUOASF-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O |

| Canonical SMILES | CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O |

Introduction

Structural Characteristics and Chemical Properties

4-bromo-7-methyl-1H-indole-2-carboxylic acid is characterized by the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . The compound belongs to the indole family, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The distinctive structural features include the bromine substituent at position 4, methyl group at position 7, and the carboxylic acid moiety at position 2.

Structural Identifiers

The compound can be identified through various chemical notations that precisely define its structure:

| Parameter | Identifier |

|---|---|

| IUPAC Name | 4-bromo-7-methyl-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| SMILES | CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O |

| InChI | InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |

| CAS Number | 909873-84-3 |

The SMILES notation (Simplified Molecular Input Line Entry System) provides a concise representation of the molecular structure that can be interpreted by chemical software applications . Similarly, the InChI (International Chemical Identifier) offers a standardized method for representing the chemical structure, ensuring consistent identification across different chemical databases.

Physical and Chemical Properties

The physical and chemical properties of 4-bromo-7-methyl-1H-indole-2-carboxylic acid significantly influence its behavior in chemical reactions and biological systems:

| Property | Characteristic |

|---|---|

| Physical State | Crystalline solid (predicted) |

| Solubility | Limited solubility in water; better solubility in organic solvents such as DMSO and methanol (predicted) |

| LogP | Moderately lipophilic due to the bromine and methyl substituents (predicted) |

| pKa | Carboxylic acid group typically exhibits pKa in the range of 4-5 (predicted) |

| UV Absorption | Characteristic absorption patterns due to the indole chromophore (predicted) |

Synthetic Approaches and Preparation Methods

The synthesis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid typically involves selective bromination of 7-methyl-1H-indole-2-carboxylic acid or alternative synthetic routes that incorporate the bromine substituent during indole ring formation.

Common Synthetic Routes

Several synthetic approaches may be employed to obtain 4-bromo-7-methyl-1H-indole-2-carboxylic acid:

-

Electrophilic bromination of 7-methyl-1H-indole-2-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) or molecular bromine in appropriate solvents.

-

Fischer indole synthesis starting with appropriately substituted hydrazines and ketones, followed by selective bromination.

-

Transition metal-catalyzed coupling reactions using suitably functionalized precursors that already contain the bromine atom.

Purification Techniques

The purification of 4-bromo-7-methyl-1H-indole-2-carboxylic acid typically involves:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel with suitable eluent systems

-

Preparative HPLC for high-purity requirements

Chemical Reactivity and Reaction Profile

The reactivity of 4-bromo-7-methyl-1H-indole-2-carboxylic acid is determined by its functional groups: the carboxylic acid, the bromine substituent, and the indole core structure.

Reactivity of Functional Groups

| Functional Group | Reaction Types |

|---|---|

| Carboxylic Acid | Esterification, amide formation, reduction, decarboxylation |

| Bromine Substituent | Nucleophilic substitution, metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) |

| Indole N-H | N-alkylation, N-acylation, deprotonation |

| Indole Ring | Electrophilic aromatic substitution (positions 3 and 5) |

Notable Reaction Pathways

The compound can participate in several important reaction pathways that make it valuable in organic synthesis:

-

Carboxylic acid functional group transformations:

-

Esterification to form corresponding esters

-

Amide formation with various amines

-

Reduction to alcohols or aldehydes

-

-

Bromine-centered reactions:

-

Suzuki coupling with boronic acids/esters

-

Sonogashira coupling with terminal alkynes

-

Buchwald-Hartwig amination

-

-

Indole N-H modifications:

-

Protection/deprotection strategies

-

N-alkylation to form N-substituted derivatives

-

Comparative Analysis with Related Indole Derivatives

A comparative analysis with structurally related indole derivatives provides insights into structure-activity relationships and chemical reactivity patterns.

Structural Comparison with Related Compounds

| Compound | Structural Differences | Key Properties |

|---|---|---|

| 4-bromo-7-methyl-1H-indole-2-carboxylic acid | Reference compound | Bromine at C4, methyl at C7, carboxylic acid at C2 |

| 7-bromo-4-methyl-1H-indole-2-carboxylic acid | Positional isomer - bromine and methyl positions swapped | Different electronic distribution, potentially different biological activity |

| 4-bromo-1H-indole-2-carboxylic acid | Lacks methyl group at C7 | Reduced lipophilicity, potentially different solubility |

| 7-methyl-1H-indole-2-carboxylic acid | Lacks bromine at C4 | Reduced molecular weight, different reactivity pattern |

| 4-chloro-7-methyl-1H-indole-2-carboxylic acid | Chlorine instead of bromine at C4 | Different reactivity in coupling reactions, smaller halogen atom |

This comparative analysis highlights how subtle structural changes can significantly impact the chemical and biological properties of indole derivatives, which is crucial for structure-activity relationship studies in drug discovery.

Spectroscopic Characterization

Spectroscopic methods provide essential tools for the identification and characterization of 4-bromo-7-methyl-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would show characteristic signals:

-

Indole N-H: broad singlet at approximately δ 11-12 ppm

-

Aromatic protons: signals between δ 7-8 ppm

-

Methyl group: singlet at approximately δ 2.5 ppm

-

Carboxylic acid proton: broad singlet at approximately δ 12-13 ppm

The ¹³C NMR spectrum would feature signals for:

-

Carboxylic acid carbon (approximately δ 165-170 ppm)

-

Aromatic carbons (δ 110-140 ppm)

-

Methyl carbon (approximately δ 15-20 ppm)

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands:

-

N-H stretching: 3300-3500 cm⁻¹

-

O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)

-

C=O stretching (carboxylic acid): 1700-1725 cm⁻¹

-

C=C aromatic stretching: 1400-1600 cm⁻¹

-

C-Br stretching: 500-750 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 254/256 with characteristic isotope pattern due to bromine (approximately 1:1 ratio for M and M+2 peaks). Fragment ions would include loss of -COOH, and various cleavages of the indole ring.

Computational Analysis and Molecular Modeling

Computational studies can provide valuable insights into the electronic structure, reactivity, and potential biological interactions of 4-bromo-7-methyl-1H-indole-2-carboxylic acid.

Electronic Structure

Molecular orbital calculations would reveal:

-

Distribution of frontier molecular orbitals (HOMO and LUMO)

-

Electron density distribution influenced by the bromine and methyl substituents

-

Reactivity indices such as Fukui functions and electrophilicity parameters

Molecular Docking Studies

Computational docking studies could predict potential biological targets and binding modes of 4-bromo-7-methyl-1H-indole-2-carboxylic acid with various enzymes or receptors. These studies would be particularly valuable for:

-

Identifying potential therapeutic targets

-

Understanding structure-activity relationships

-

Guiding the design of more potent and selective analogs

-

Predicting binding affinities and interaction patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume